{2-fluorospiro[3.3]heptan-2-yl}methanol
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Overview
Description
{2-fluorospiro[3.3]heptan-2-yl}methanol is a fluorinated organic compound with the molecular formula C8H13FO. It is characterized by a spirocyclic structure, where a fluorine atom is attached to the second carbon of a spiro[3.3]heptane ring, and a hydroxyl group is attached to the same carbon. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-fluorospiro[33]heptan-2-yl}methanol typically involves the fluorination of spiro[3. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom. Subsequently, the hydroxyl group can be introduced through hydrolysis or other suitable reactions.
Industrial Production Methods: In an industrial setting, the production of {2-fluorospiro[3.3]heptan-2-yl}methanol may involve large-scale fluorination processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: {2-fluorospiro[3.3]heptan-2-yl}methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various fluorinated or hydroxylated derivatives.
Scientific Research Applications
{2-fluorospiro[3.3]heptan-2-yl}methanol has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorination on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.
Mechanism of Action
The mechanism by which {2-fluorospiro[3.3]heptan-2-yl}methanol exerts its effects depends on its specific application. In drug discovery, for example, the fluorine atom can enhance the binding affinity and selectivity of the compound to its molecular targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound's biological activity.
Molecular Targets and Pathways Involved:
Fluorine: Enhances binding affinity and selectivity to target proteins or enzymes.
Hydroxyl Group: Participates in hydrogen bonding and interacts with biological macromolecules.
Comparison with Similar Compounds
(6-fluorospiro[3.3]heptan-2-yl)methanol
Other fluorinated spirocyclic compounds
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Properties
CAS No. |
2408972-91-6 |
---|---|
Molecular Formula |
C8H13FO |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.